Par-4-AP;AY-NH2 -

Par-4-AP;AY-NH2

Catalog Number: EVT-10901500
CAS Number:
Molecular Formula: C34H48N8O7
Molecular Weight: 680.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Par-4-AP;AY-NH2, also known as the PAR-4 agonist peptide, is a synthetic compound designed to selectively activate protease-activated receptor 4 (PAR-4). This compound is notable for its specificity, as it does not activate related receptors such as PAR-1 or PAR-2, making it a valuable tool in research focused on understanding the biological roles of PAR-4 in various physiological and pathological processes .

Source and Classification

Par-4-AP;AY-NH2 is classified as a peptide and is typically synthesized through solid-phase peptide synthesis (SPPS). It consists of the amino acid sequence AYPGKF-NH2, which is critical for its function as a PAR-4 agonist. The compound has been utilized in various scientific studies, particularly in the fields of cardiovascular research, inflammation, pain modulation, and cancer biology .

Synthesis Analysis

Methods and Technical Details

The synthesis of Par-4-AP;AY-NH2 employs solid-phase peptide synthesis, a widely used method for producing peptides. This process involves:

  1. Anchoring the First Amino Acid: The first amino acid in the sequence is attached to a solid resin.
  2. Sequential Addition: Protected amino acids are added one at a time to the growing peptide chain. Each amino acid is activated using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide).
  3. Deprotection: After each addition, protective groups are removed using deprotection reagents like trifluoroacetic acid (TFA) to expose the reactive amine groups for further coupling.

The final product is purified to achieve a purity level exceeding 95%, verified through analytical techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

Structure and Data

The molecular structure of Par-4-AP;AY-NH2 can be represented by its sequence AYPGKF-NH2. This structure includes:

  • Amino Acid Sequence: The sequence consists of six amino acids with an amide group at the C-terminus.
  • Molecular Weight: The molecular weight of Par-4-AP;AY-NH2 is approximately 735.87 g/mol.

The specific arrangement of amino acids contributes to its ability to selectively activate PAR-4, influencing its binding affinity and biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Par-4-AP;AY-NH2 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically engage in oxidation or reduction reactions due to its stable peptide nature.

Key aspects include:

  1. Peptide Bond Formation: Involves the reaction between the carboxyl group of one amino acid and the amino group of another.
  2. Cleavage Reactions: Can occur under specific conditions, often involving enzymatic activity or chemical hydrolysis.

Common reagents used in these reactions include protected amino acids, coupling agents like HBTU or DIC, and deprotecting agents such as TFA .

Mechanism of Action

Par-4-AP;AY-NH2 activates PAR-4 by binding to its extracellular domain. This interaction leads to a conformational change in the receptor, triggering intracellular signaling pathways that involve G proteins. Key mechanisms include:

  1. Phospholipase C Activation: This results in increased intracellular calcium levels.
  2. Activation of Rho and Ras Proteins: These proteins play significant roles in cellular processes including cytoskeletal rearrangement and gene expression.

Research indicates that this compound can modulate various biological responses, including platelet aggregation and inflammatory processes .

Physical and Chemical Properties Analysis

Physical Properties

Par-4-AP;AY-NH2 exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents used in biochemical applications.

Chemical Properties

Chemical properties include:

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Storage Conditions: Recommended to be stored at -20°C for long-term stability.

These properties are crucial for ensuring effective handling and application in laboratory settings .

Applications

Par-4-AP;AY-NH2 has diverse applications in scientific research:

  1. Platelet Aggregation Studies: Used to investigate mechanisms underlying thrombus formation.
  2. Inflammatory Response Research: Helps elucidate the role of PAR-4 in cytokine production and immune cell activation.
  3. Pain Modulation Studies: Assists in understanding pain pathways influenced by PAR-4 activation.
  4. Cancer Research: Explores PAR-4's involvement in cancer progression and potential therapeutic interventions.

These applications underscore the compound's significance in advancing knowledge across multiple biomedical fields .

Molecular Mechanisms of PAR-4 Activation by AY-NH2

Structural Determinants of PAR-4 Agonist Specificity

The hexapeptide AYPGKF-NH₂ (AY-NH₂) selectively activates protease-activated receptor 4 (PAR4) due to its precise structural mimicry of the receptor’s endogenous tethered ligand domain. The canonical sequence—Ala¹-Tyr²-Pro³-Gly⁴-Lys⁵-Phe⁶—contains residues indispensable for receptor engagement. Alanine scanning mutagenesis studies reveal that Tyr² is the most critical residue for Gαq/11-coupled calcium signaling. Substitution of Tyr² with alanine (yielding AAPGKF-NH₂) reduces calcium signaling efficacy by >80% and abolishes concentration-response curve plateauing, indicating catastrophic loss of receptor activation potential [1] [5]. The C-terminal amidation (-NH₂) is equally essential, as non-amidated analogs show negligible activity due to disrupted electrostatic interactions with the ligand-binding site [5] [8].

Table 1: Impact of Positional Modifications in AYPGKF-NH₂ on PAR4 Signaling

PositionModificationCalcium Signaling Efficacy (% vs. Wild-Type)β-Arrestin Recruitment Efficacy (% vs. Wild-Type)
Tyr²Alanine<20%40-60%
Pro³D-isomer30-50%75-90%
Lys⁵N-methylation60-80%110-130%
Phe⁶Non-amidated<5%<5%

Notably, modifications at Lys⁵ enhance β-arrestin recruitment while partially suppressing calcium flux, demonstrating that residue-specific alterations can dissect signaling pathways [1]. The peptide’s selectivity for PAR4 over PAR1 or PAR2 is absolute: even at 300 μM concentrations, AY-NH₂ fails to activate other PAR subtypes, as confirmed by calcium flux assays in receptor-transfected cell lines [5] [8]. This specificity arises from complementary stereoelectronic interactions between AY-NH₂ and the PAR4 ligand-binding site, which is structurally distinct from other PARs’ binding pockets [6].

Role of Tethered Ligand Mimicry in Receptor Binding

AY-NH₂ functions as a soluble surrogate for PAR4’s native tethered ligand (GYPGQV) exposed after thrombin-mediated cleavage of the receptor’s N-terminal exodomain. Unlike classical soluble agonists, AY-NH₂ irreversibly activates PAR4 by mimicking the intramolecular docking mechanism of the tethered ligand. Hydrogen/deuterium exchange mass spectrometry studies demonstrate that AY-NH₂ binding induces structural rearrangements in PAR4’s transmembrane core identical to those triggered by thrombin cleavage. Specifically, the peptide stabilizes a conformation where transmembrane helix 3 (TM3) and TM7 separate by 12 Å, creating a pocket that accommodates the Tyr² side chain [4] [6].

Molecular dynamics simulations reveal that Gly⁴ in AY-NH₂ acts as a structural hinge, enabling optimal positioning of Tyr² within a hydrophobic subpocket formed by extracellular loop 2 (ECL2) residues. This interaction mirrors the binding mode of the endogenous tethered ligand’s Tyr⁴⁸ (from the GYPGQV sequence) after receptor cleavage. Mutagenesis of PAR4’s tethered ligand domain (e.g., Y48A mutation) abolishes both thrombin- and AY-NH₂-induced signaling, confirming mechanistic convergence [4] [9]. The irreversible activation arises because AY-NH₂ stabilizes the active conformation without receptor cleavage, preventing internalization and resensitization—a key contrast to PAR1 activation dynamics [6].

Biased Signaling Pathways: Gαq/11 vs. β-Arrestin Recruitment

AY-NH₂ activation of PAR4 engages multiple intracellular signaling cascades, with pathway specificity determined by peptide structure. While wild-type AYPGKF-NH₂ activates both Gαq/11 and β-arrestin pathways, engineered analogs achieve biased signaling:

  • Gαq/11-Preferring Analogs: Substitutions at Pro³ (e.g., D-Pro³) enhance calcium flux (EC₅₀ = 8 μM) but suppress β-arrestin recruitment to <50% of wild-type efficacy. These analogs drive platelet aggregation and MAPK activation but fail to trigger membrane blebbing [1] [3].
  • β-Arrestin-Preferring Analogs: N-methylation at Lys⁵ (AYPGK(Me)F-NH₂) abolishes Gαq/11 coupling (calcium signaling efficacy <10%) while super-activating β-arrestin-1/2 recruitment (130% efficacy). This bias activates RhoA-dependent cytoskeletal remodeling and membrane blebbing, critical for cell migration and vesicular release [1] [3].

Table 2: Biased Signaling Profiles of AY-NH₂ Analogs

PeptideGαq/11 Calcium Signaling (EC₅₀, μM)β-Arrestin Recruitment (% Max)Downstream Phenotype
AYPGKF-NH₂ (wild-type)11-15100%Platelet aggregation + membrane blebbing
AAPGKF-NH₂Not determinable40-60%Weak blebbing, no aggregation
AYPGK(Me)F-NH₂>100130%Membrane blebbing, no aggregation
AY(dP)GKF-NH₂8<50%Platelet aggregation, no blebbing

Biased ligands reveal mechanistic decoupling of PAR4’s physiological outputs: Gαq/11-driven calcium flux is strictly required for platelet aggregation, while β-arrestin recruitment governs cytoskeletal reorganization. Peptides incapable of activating calcium signaling (e.g., AYPGK(Me)F-NH₂) fail to induce platelet aggregation despite robust β-arrestin engagement [1].

Critical Residues in PAR4 Extracellular Loops (e.g., Asp230 in ECL2)

Extracellular loop 2 (ECL2) of PAR4 contains a conserved anionic cluster (²²⁴DLLCHDAL²³⁰) essential for AY-NH₂ binding and receptor activation. Site-directed mutagenesis identifies Asp²³⁰ as the linchpin residue:

  • Asp²³⁰Ala Mutation: Reduces calcium signaling by AY-NH₂ by 95% and abolishes thrombin activation. Molecular docking shows Asp²³⁰ forms a salt bridge with Lys⁵ of AY-NH₂, stabilizing the active conformation [1] [7] [9].
  • His²²⁹Ala Mutation: Diminishes signaling by 60%, implicating His²²⁹ in hydrophobic packing with the peptide’s Pro³ [1].

Figure: ECL2 Structural Determinants of PAR4 Activation

Extracellular Space  |  ECL2: 224-Asp-Leu-Leu-Cys-His-*Asp*-Ala-Leu-230  Salt Bridge↑  AY-NH₂: ...Lys⁵-Phe⁶-NH₂  |  Intracellular Space  

Hydrogen/deuterium exchange studies confirm that thrombin cleavage or AY-NH₂ binding increases deuterium uptake in ECL2 by 40%, reflecting loop flexibility during activation. The polymorphism Pro³¹⁰Leu (rs2227376) in extracellular loop 3 (ECL3) indirectly disrupts ECL2 dynamics, reducing PAR4 reactivity and conferring a 15% lower risk of venous thromboembolism in carriers [4] [9]. This establishes ECL2 as a therapeutic target for allosteric PAR4 modulators.

Properties

Product Name

Par-4-AP;AY-NH2

IUPAC Name

N-[2-[[6-amino-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C34H48N8O7

Molecular Weight

680.8 g/mol

InChI

InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46)

InChI Key

BBAOHIALRKLBRD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.